molecular formula C12H15N5O2 B2588724 8-ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 19970-44-6

8-ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2588724
CAS No.: 19970-44-6
M. Wt: 261.285
InChI Key: SHYFTMONKHOEJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a heterocyclic compound that belongs to the class of imidazoles This compound is characterized by its unique structure, which includes an imidazole ring fused to a purine ring system

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and solvent-free conditions have been explored to enhance the efficiency and environmental sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 8-ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

8-ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1,3,7-trimethylxanthine: Known for its stimulant effects.

    8-ethyl-1,3-dimethylxanthine: Shares structural similarities but differs in biological activity.

Uniqueness: 8-ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific substitution pattern and the resulting biological activities. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

6-ethyl-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-5-16-7(2)6-17-8-9(13-11(16)17)14(3)12(19)15(4)10(8)18/h6H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYFTMONKHOEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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